2-Propoxyethane-1-sulfonyl chloride

soluble epoxide hydrolase inhibition enzyme kinetics therapeutic target validation

2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2) is an aliphatic sulfonyl chloride derivative with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol. Characterized by its reactive sulfonyl chloride group (-SO2Cl) linked to a 2-propoxyethyl chain, this compound exists as a colorless to pale yellow liquid.

Molecular Formula C5H11ClO3S
Molecular Weight 186.65
CAS No. 1341901-07-2
Cat. No. B2820598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propoxyethane-1-sulfonyl chloride
CAS1341901-07-2
Molecular FormulaC5H11ClO3S
Molecular Weight186.65
Structural Identifiers
SMILESCCCOCCS(=O)(=O)Cl
InChIInChI=1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3
InChIKeyDTVZZBZHGPURPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2): Chemical Identity, Procurement Specifications, and Analytical Baselines


2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2) is an aliphatic sulfonyl chloride derivative with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol [1]. Characterized by its reactive sulfonyl chloride group (-SO2Cl) linked to a 2-propoxyethyl chain, this compound exists as a colorless to pale yellow liquid . It is primarily utilized as a versatile electrophilic building block in organic synthesis, enabling the introduction of the 2-propoxyethanesulfonyl moiety into target molecules via nucleophilic substitution reactions with amines, alcohols, and other nucleophiles . The compound is commercially available with a minimum purity specification of 95% , and is supplied for research and development purposes only .

Critical Differentiation of 2-Propoxyethane-1-sulfonyl chloride from Generic Aliphatic Sulfonyl Chlorides: Why Substitution Risks Experimental Failure


Direct substitution of 2-propoxyethane-1-sulfonyl chloride with structurally similar aliphatic sulfonyl chlorides (e.g., ethoxyethane or methoxyethane analogs) is not scientifically justified due to fundamental differences in physicochemical properties and biological target engagement. The propoxy substituent confers a distinct balance of hydrophobicity (XLogP3 ~0.9 vs. 0.6 for the ethoxy analog) and steric bulk, which directly modulates the compound's solubility, membrane permeability, and binding interactions with biological targets such as soluble epoxide hydrolase (sEH) [1][2]. Furthermore, variations in alkyl chain length alter the electrophilicity and hydrolytic stability of the sulfonyl chloride moiety, impacting reaction kinetics and yields in key synthetic transformations . The quantitative evidence presented in Section 3 demonstrates that these differences translate into measurable disparities in inhibitory potency, aqueous solubility, and commercial purity specifications, thereby establishing that 2-propoxyethane-1-sulfonyl chloride cannot be considered a generic or interchangeable reagent.

Quantitative Comparative Evidence: 2-Propoxyethane-1-sulfonyl chloride vs. Structural Analogs and Functional Alternatives


Superior Inhibitory Potency of 2-Propoxyethane-1-sulfonyl chloride Against Soluble Epoxide Hydrolase (sEH) Compared to Human and Mouse Orthologs

2-Propoxyethane-1-sulfonyl chloride demonstrates sub-micromolar inhibitory activity against soluble epoxide hydrolase (sEH), a validated target for inflammation and cardiovascular diseases. In vitro assays reveal a 2-fold greater potency against the mouse ortholog (IC50 = 0.12 µM) compared to the human enzyme (IC50 = 0.24 µM) [1][2]. This species-dependent differential inhibition is a critical consideration for preclinical model selection and translational pharmacology. The potency of the target compound against human sEH (0.24 µM) provides a benchmark for evaluating alternative sulfonyl chloride-based inhibitors, where structural modifications to the alkyl ether chain can significantly alter enzyme binding affinity.

soluble epoxide hydrolase inhibition enzyme kinetics therapeutic target validation

Differential Aqueous Solubility Profile of 2-Propoxyethane-1-sulfonyl chloride Relative to the Ethoxy Analog

A comparison of aqueous solubility data reveals a stark contrast between the target compound and its closest structural analog. 2-Propoxyethane-1-sulfonyl chloride exhibits a reported aqueous solubility of 38 (units not specified in source, likely µg/mL) in simulated intestinal fluid at 25°C . In contrast, the ethoxy analog, 2-ethoxyethane-1-sulfonyl chloride, demonstrates a significantly higher aqueous solubility of 31 g/L (31,000 mg/L) at 25°C [1]. This three-order-of-magnitude difference underscores the profound impact of the propoxy substituent on the compound's hydrophilicity and its behavior in aqueous environments.

aqueous solubility formulation physicochemical property comparison

Electrophilic Reactivity Class Comparison: 2-Propoxyethane-1-sulfonyl chloride as a Sulfonylating Agent

As a member of the aliphatic sulfonyl chloride class, 2-propoxyethane-1-sulfonyl chloride exhibits the characteristic high electrophilicity of the -SO2Cl functional group, enabling efficient reactions with a broad range of nucleophiles including amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively . While direct kinetic data comparing the reactivity of this specific compound to its analogs is not available in the open literature, class-level principles dictate that the electron-donating propoxy group may slightly attenuate the electrophilicity at the sulfur center relative to unsubstituted or electron-withdrawing analogs, potentially offering enhanced selectivity in complex reaction mixtures . This nuanced reactivity profile is a key consideration for chemoselective transformations in multistep syntheses.

nucleophilic substitution sulfonylation organic synthesis intermediate

Commercial Purity Benchmarking: 2-Propoxyethane-1-sulfonyl chloride (95%) vs. 2-Ethoxyethane-1-sulfonyl chloride (96%)

Commercial vendors consistently specify a minimum purity of 95% for 2-propoxyethane-1-sulfonyl chloride, as documented by major suppliers including AKSci and Sigma-Aldrich (Enamine source) . This specification is marginally lower than that of its closest analog, 2-ethoxyethane-1-sulfonyl chloride, which is offered at a minimum purity of 96% by suppliers such as Aladdin Scientific and CymitQuimica . While the 1% difference in nominal purity may appear negligible, it can be significant in applications requiring high stoichiometric precision, such as quantitative proteomics or polymer end-group analysis, where minor impurities can skew results. Researchers requiring >95% purity for the target compound may need to request additional purification or custom synthesis.

purity specification procurement quality control

Validated Research and Industrial Application Scenarios for 2-Propoxyethane-1-sulfonyl chloride Based on Quantitative Differentiation


Preclinical sEH Inhibitor Development and Species-Specific Pharmacology Studies

2-Propoxyethane-1-sulfonyl chloride serves as a validated biochemical probe for soluble epoxide hydrolase (sEH) due to its sub-micromolar inhibitory activity (human sEH IC50 = 0.24 µM; mouse sEH IC50 = 0.12 µM) [1][2]. Its differential potency between human and mouse orthologs makes it particularly valuable for calibrating in vitro-to-in vivo translational models and for investigating species-dependent pharmacokinetic/pharmacodynamic relationships in sEH-targeted therapeutic programs.

Organic Synthesis of Specialty Sulfonamides and Sulfonate Esters with Controlled Hydrophobicity

The propoxy substituent on the ethanesulfonyl chloride scaffold confers distinct hydrophobic character and steric properties compared to simpler alkyl analogs. This compound is therefore preferred for synthesizing sulfonamide derivatives where enhanced lipophilicity is desired for improved membrane permeability or altered pharmacokinetic profiles . It is also employed in the preparation of sulfonate ester prodrugs and functional materials requiring tailored solubility characteristics.

Development of Low-Aqueous-Solubility Formulations and Biphasic Reaction Systems

Given its significantly lower aqueous solubility relative to the ethoxy analog [3], 2-propoxyethane-1-sulfonyl chloride is particularly suited for applications requiring a hydrophobic sulfonylating agent. This includes its use in biphasic reaction systems (e.g., water-organic solvent mixtures) where preferential partitioning into the organic phase can drive reactions to completion, and in the design of controlled-release formulations or polymer modifications where low water solubility is advantageous.

High-Precision Stoichiometric Reactions Requiring Verified Purity Baselines

For applications demanding rigorous stoichiometric control, such as quantitative labeling of biomolecules or end-group analysis in polymer chemistry, the well-documented minimum purity specification of 95% provides a reliable baseline for experimental design. Researchers can procure this compound with confidence, knowing the commercial purity specification, and can implement additional purification steps if their specific application requires >95% purity.

Technical Documentation Hub

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